Cas no 956961-87-8 (1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine)
1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-(4-METHOXYPHENYL)-1H-PYRAZOL-5-AMINE
- 1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YLAMINE
- 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine
- 1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
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- MDL: MFCD03012166
- Inchi: InChI=1S/C19H15ClN4OS/c1-25-15-8-4-12(5-9-15)16-10-22-24(18(16)21)19-23-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3
- InChI Key: NCAIWZFTPCMXJB-UHFFFAOYSA-N
- SMILES: COc1ccc(cc1)c2cnn(c2N)c3nc(cs3)c4ccc(cc4)Cl
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 620.1±65.0 °C at 760 mmHg
- Flash Point: 328.8±34.3 °C
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C152675-25mg |
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
956961-87-8 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C152675-50mg |
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
956961-87-8 | 50mg |
$ 380.00 | 2022-06-06 | ||
| Key Organics Ltd | 3T-0815-1MG |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
956961-87-8 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0815-5MG |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
956961-87-8 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0815-10MG |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
956961-87-8 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0815-0.5G |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
956961-87-8 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0815-1G |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
956961-87-8 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0815-5G |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
956961-87-8 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 3T-0815-10G |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
956961-87-8 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00865763-1g |
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine |
956961-87-8 | 90% | 1g |
¥4193.0 | 2024-04-17 |
1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Suppliers
1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Introduction to 1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS No. 956961-87-8)
1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS No. 956961-87-8) is a multifaceted compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic applications and biological activities. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.
The chemical structure of 1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is composed of a pyrazole core substituted with a 4-chlorophenyl group, a 1,3-thiazole moiety, and a 4-methoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The pyrazole ring is known for its versatility in forming hydrogen bonds and its ability to interact with various biological targets. The 1,3-thiazole moiety adds rigidity and aromaticity to the structure, while the 4-chlorophenyl and 4-methoxyphenyl groups enhance lipophilicity and metabolic stability.
The synthesis of 1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the condensation of a suitable pyrazole derivative with a thiazole-containing reagent followed by functional group modifications to introduce the desired substituents. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.
In terms of biological activities, 1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have indicated that this compound can effectively inhibit the activity of certain kinases, which are key regulators of cellular processes such as proliferation and apoptosis. This property makes it a potential candidate for the development of targeted therapies for cancer and other proliferative disorders.
Beyond its enzymatic inhibition properties, 1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine has also been investigated for its anti-inflammatory effects. In vitro and in vivo studies have shown that it can reduce the production of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases such as arthritis and asthma. The anti-inflammatory activity is attributed to its ability to modulate signaling pathways involved in inflammation.
To further explore the therapeutic potential of 1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine, several clinical trials are currently underway. These trials aim to evaluate the safety, efficacy, and pharmacokinetic properties of the compound in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. Ongoing phase II trials are focusing on specific disease indications to determine the optimal dosing regimens and treatment protocols.
In addition to its direct therapeutic applications, 1-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-4-(4-methoxyphenyl)-1H-pyrazol-5-am ine serves as a valuable tool in drug discovery research. Its unique structure provides a scaffold for the design and synthesis of novel compounds with enhanced biological activities. Chemists and pharmacologists are actively exploring structural modifications to improve potency, selectivity, and pharmacological properties. These efforts are crucial for developing more effective treatments with fewer side effects.
The environmental impact of pharmaceutical compounds is an important consideration in drug development. Studies on the biodegradability and ecotoxicity of 1 - 4 -( 4 -Chlorophen yl ) - 1 , 3 -thia z ol - 2 - yl ) - 4 -( 4 -meth oxy phen yl ) - 1 H -pyra z ol - 5 -am ine have shown that it exhibits favorable environmental profiles under controlled conditions. This is an important factor in ensuring that the compound can be safely used in clinical settings without posing significant risks to ecosystems.
In conclusion, 1 - 4 -( 4 -Chlorophen yl ) - 1 , 3 -thia z ol - 2 - yl ) - 4 -( 4 -meth oxy phen yl ) - H -pyra z ol - am ine (CAS No. ) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers specific biological activities that make it a valuable candidate for developing targeted therapies for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, positioning it as an important molecule in the quest for more effective treatments.
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